molecular formula C5H6BrF5 B2834701 5-Bromo-1,1,1,2,2-pentafluoropentane CAS No. 1383437-60-2

5-Bromo-1,1,1,2,2-pentafluoropentane

Cat. No.: B2834701
CAS No.: 1383437-60-2
M. Wt: 240.999
InChI Key: VGHJIMUCRCZUOV-UHFFFAOYSA-N
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Description

5-Bromo-1,1,1,2,2-pentafluoropentane is an organic compound with the molecular formula C5H6BrF5. It is a colorless to yellow liquid that is used in various chemical applications due to its unique structure and properties . The compound is characterized by the presence of both bromine and fluorine atoms, which contribute to its reactivity and usefulness in synthetic chemistry.

Scientific Research Applications

5-Bromo-1,1,1,2,2-pentafluoropentane is utilized in various scientific research applications, including:

Safety and Hazards

The compound has a GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302, H315, H319, H335 . The precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

Mechanism of Action

Target of Action

It is commonly used as a fluorinating reagent in organic synthesis , suggesting that its targets could be various organic compounds that undergo fluorination.

Mode of Action

5-Bromo-1,1,1,2,2-pentafluoropentane acts as a fluorinating reagent . It interacts with its targets by replacing their hydrogen atoms with fluorine, thereby altering their chemical properties . The exact mode of action can vary depending on the specific target compound and reaction conditions.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific target compounds it modifies. By introducing fluorine atoms into these compounds, it could significantly alter their chemical properties and, consequently, their biological activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other reactive species could potentially interfere with its fluorinating activity. Additionally, factors such as temperature and pH could affect its stability and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Bromo-1,1,1,2,2-pentafluoropentane can be synthesized through the reaction of pentane with bromine and fluorine sources. One common method involves dissolving pentane in a solvent such as dichloromethane, followed by the addition of bromine and a fluorinating agent like potassium fluoride . The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of catalysts and optimized reaction conditions can further enhance the production process, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1,1,1,2,2-pentafluoropentane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include sodium hydroxide, ammonia, and various organometallic compounds. Reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and temperatures ranging from -78°C to room temperature .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide can yield pentafluoropentanol, while elimination reactions can produce pentafluoropentene .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2,2,2-trifluoroethane
  • 1-Bromo-3,3,3-trifluoropropane
  • 1-Bromo-4,4,4-trifluorobutane

Uniqueness

5-Bromo-1,1,1,2,2-pentafluoropentane is unique due to the presence of five fluorine atoms, which significantly influence its chemical properties and reactivity. This makes it distinct from other bromofluorinated compounds, which may have fewer fluorine atoms and different reactivity patterns .

Properties

IUPAC Name

5-bromo-1,1,1,2,2-pentafluoropentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrF5/c6-3-1-2-4(7,8)5(9,10)11/h1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGHJIMUCRCZUOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(F)(F)F)(F)F)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrF5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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